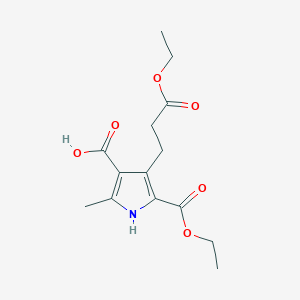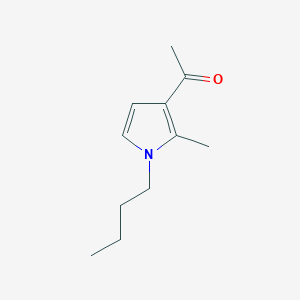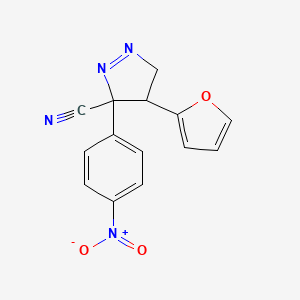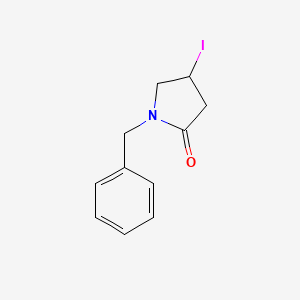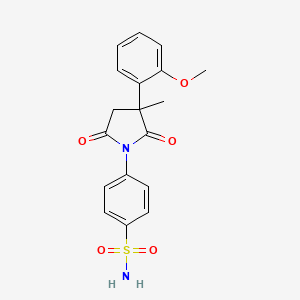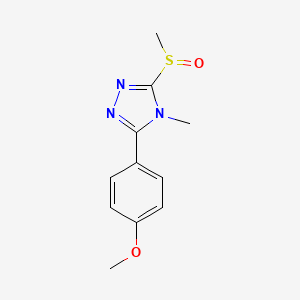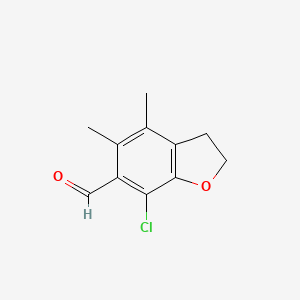
7-Chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro group at the 7th position, two methyl groups at the 4th and 5th positions, and an aldehyde group at the 6th position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Substituents: The chloro, methyl, and aldehyde groups are introduced through specific reactions. For example, the chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate. The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group can also be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid.
Reduction: 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloro and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The exact pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-chloro-2,3-dihydrobenzofuran-6-carbaldehyde: Similar structure with a bromo group instead of a methyl group.
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-methanol: Similar structure with a methanol group instead of an aldehyde group.
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.
Uniqueness
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde is unique due to the specific combination of substituents on the benzofuran ring. The presence of both chloro and aldehyde groups provides distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89240-28-8 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
7-chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C11H11ClO2/c1-6-7(2)9(5-13)10(12)11-8(6)3-4-14-11/h5H,3-4H2,1-2H3 |
InChI Key |
AAEOZKAGLAVCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1CCO2)Cl)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


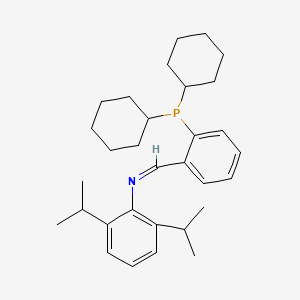
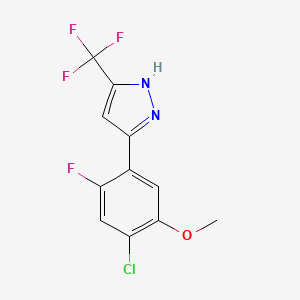

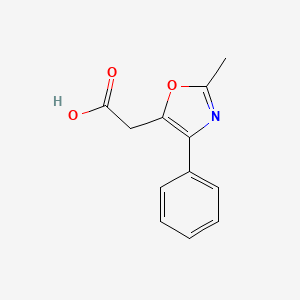

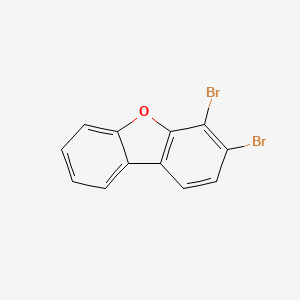
![(2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
